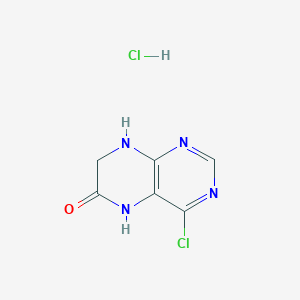
4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride" is closely related to the chemical structures and compounds discussed in the provided papers. While none of the papers directly analyze this exact compound, they do provide insights into similar structures and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related tetrahydropteridine compounds involves complex organic reactions. For instance, the paper titled "Über Pterinchemie. Mitteilung. Die Kristallstruktur von 5,6,7-Trimethyl-5,6,7,8-tetrahydropterindihydrochlorid-monohydrat" discusses a compound with a tetrahydropyrazine ring, which is a structural feature that might be present in the synthesis of "this compound" . The synthesis of such compounds typically requires careful control of reaction conditions to ensure the correct substitution and ring formation.
Molecular Structure Analysis
The molecular structure of tetrahydropteridine derivatives is characterized by the presence of a tetrahydropyrazine ring. In the case of the compound studied in paper , the molecule is protonated at specific nitrogen positions, and the methyl groups are arranged in trans and cis configurations. This information is crucial for understanding the three-dimensional conformation and reactivity of "this compound".
Chemical Reactions Analysis
Chemical reactions involving tetrahydropteridine derivatives can be complex. For example, the rearrangement of a tetrachloro tetrahydropteridine compound is discussed in paper , where thermal isomerization and the influence of aluminum chloride as a catalyst are highlighted. These reactions are indicative of the reactivity patterns that might be expected for "this compound", such as sensitivity to heat and catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropteridine derivatives can be inferred from the crystal structure and reactivity patterns discussed in the papers. The orthorhombic crystal system and specific unit cell dimensions provided in paper suggest that similar compounds may also exhibit crystalline properties with defined geometries. The reactivity and stability under various conditions, as seen in paper , provide insights into the potential behavior of "this compound" in different environments.
Aplicaciones Científicas De Investigación
Structural and Synthetic Chemistry
Synthesis of Complex Organic Compounds : Research indicates the utility of 4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride in the synthesis of complex organic compounds. For instance, it was involved in the synthesis of Benzo(f)furo(3,4-c)(2,7)naphthyridines from furo(3,4-b)pyridines, showcasing its role in the construction of intricate molecular frameworks (Görlitzer & Bartke, 2002).
Investigation of Steric Structures : The compound has been used to explore the steric structures of hydrogenated 6-hydroxypyridines, demonstrating its importance in understanding molecular geometry and interactions in organic chemistry (Krauze & Duburs, 2000).
Study of Polymorphism in Organic Salts : Studies on derivatives of tetrahydropyrimidinium hydrochloride, closely related to the compound , provided insights into polymorphism and the energetics associated with crystal packing, indicating the compound's relevance in material science and pharmaceutical formulation (Panini et al., 2014).
Biological and Medicinal Applications
Photodynamic Therapy for Melanoma : Novel tetrahydropyrazolo[1,5-a]pyridine-fused chlorins, potentially including structures related to this compound, have shown significant activity as photosensitizers in photodynamic therapy against melanoma cells, indicating the compound's potential in cancer treatment (Pereira et al., 2015).
Interaction with Tyrosine Hydroxylase : Tetrahydropteridines, including possibly the compound , are vital cofactors for enzymes like tyrosine hydroxylase, crucial for catecholamine biosynthesis, reflecting the compound's significance in biochemistry and neurochemistry (Almås et al., 2000).
Anti-inflammatory Properties : Derivatives of tetrahydropteridines have demonstrated anti-inflammatory activities, which could be an area where the compound might have potential applications (Zhangxin Yu et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-chloro-7,8-dihydro-5H-pteridin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O.ClH/c7-5-4-6(10-2-9-5)8-1-3(12)11-4;/h2H,1H2,(H,11,12)(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYPRIZGNBUSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CN=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B2506953.png)
![(E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide](/img/structure/B2506954.png)



![(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2506962.png)


![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B2506968.png)
![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)
![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2506971.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2506974.png)
![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)